

# Thalidomide-O-C6-azide: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: *Thalidomide-O-C6-azide*

Cat. No.: *B12389266*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and application of **Thalidomide-O-C6-azide**, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and scientists in the field of targeted protein degradation.

## Core Chemical Properties

**Thalidomide-O-C6-azide** is a synthetic compound that incorporates the thalidomide scaffold, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN). It is functionalized with a six-carbon aliphatic linker terminating in an azide group. This azide moiety allows for the covalent attachment of a ligand for a target protein of interest via "click chemistry," a highly efficient and specific bioorthogonal reaction.

The key chemical properties of **Thalidomide-O-C6-azide** are summarized in the table below:

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>21</sub> N <sub>5</sub> O <sub>5</sub>	[1][2][3]
Molecular Weight	399.40 g/mol	[3]
CAS Number	2411389-65-4	[2][3]
Appearance	Off-white to light yellow solid	[3]
Purity	≥95% to ≥99.71%	[1][2][3]
Storage Conditions	-20°C, sealed storage, away from moisture and light	[3]
Solubility	Soluble in DMSO	[4]
SMILES	<chem>N#N=NCCCCCOC1=CC=CC=C1C(=O)N(C1CCC(=O)NC1=O)C2=O</chem>	[2]

## Chemical Structure

The chemical structure of **Thalidomide-O-C6-azide** consists of three main components:

- **Thalidomide Moiety:** This part of the molecule is responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase.
- **C6 Linker:** A six-carbon alkyl chain that provides spacing and flexibility between the thalidomide moiety and the azide group.
- **Azide Group (-N<sub>3</sub>):** A terminal functional group that enables covalent linkage to a target protein ligand via click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). [3][5]

## Experimental Protocols

While a specific, detailed synthesis protocol for **Thalidomide-O-C6-azide** is not publicly available, a general procedure can be inferred from the synthesis of similar thalidomide

derivatives. The synthesis would likely involve the alkylation of a hydroxythalidomide precursor with a C6-azide containing alkyl halide.

#### Generalized Synthesis Protocol:

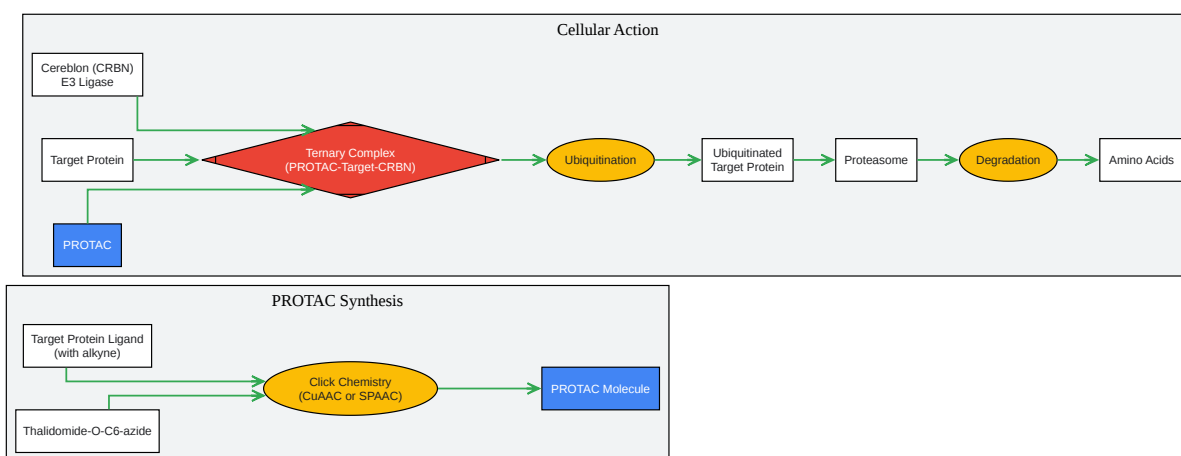
- **Preparation of 4-Hydroxythalidomide:** This precursor can be synthesized from commercially available starting materials.
- **Synthesis of 1-azido-6-bromohexane:** This linker can be prepared from 1,6-dibromohexane by reaction with sodium azide.
- **Alkylation of 4-Hydroxythalidomide:** 4-Hydroxythalidomide is reacted with 1-azido-6-bromohexane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield **Thalidomide-O-C6-azide**.
- **Purification:** The crude product is purified by column chromatography on silica gel to obtain the final product.
- **Characterization:** The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific data for **Thalidomide-O-C6-azide** is not available, related compounds show characteristic peaks that would be expected.

## Role in PROTAC Technology and Signaling Pathways

**Thalidomide-O-C6-azide** is a crucial component in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

#### PROTAC Mechanism of Action:

A PROTAC synthesized using **Thalidomide-O-C6-azide** functions by simultaneously binding to the target protein (via the ligand attached to the azide) and the Cereblon E3 ligase (via the thalidomide moiety). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

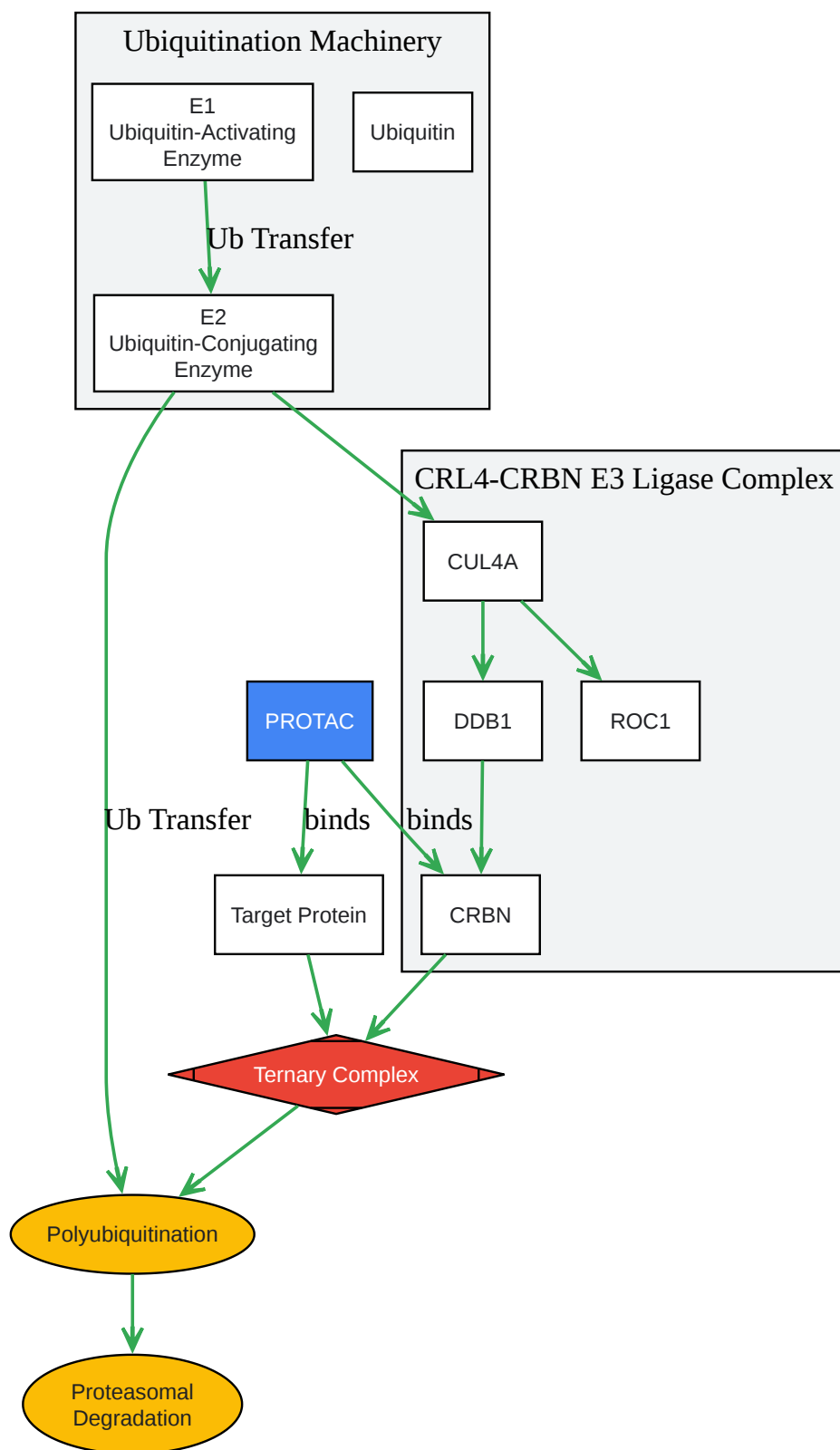


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### PROTAC Synthesis and Cellular Workflow

The signaling pathway initiated by a thalidomide-based PROTAC involves hijacking the cell's natural protein degradation machinery.

Cereblon-Mediated Ubiquitination Pathway:



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### Cereblon E3 Ligase Ubiquitination Pathway

## Conclusion

**Thalidomide-O-C6-azide** is a versatile and valuable tool for the development of PROTACs. Its well-defined chemical properties and its ability to recruit the Cereblon E3 ligase make it a popular choice for researchers in the field of targeted protein degradation. This guide provides a foundational understanding of this important molecule, which will be beneficial for scientists and professionals involved in the design and synthesis of novel therapeutics.

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## References

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